molecular formula C13H15FN2O3 B1442472 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid CAS No. 1282874-15-0

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Cat. No. B1442472
M. Wt: 266.27 g/mol
InChI Key: MXJYGDHPPRPOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” is a compound with the molecular formula C13H15FN2O3 . It has a molecular weight of 266.27 .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” consists of a benzoic acid group attached to a piperidine ring via a carbonyl and amino group . The benzoic acid group also has a fluorine atom attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” are not available, similar compounds such as 1,3,5-triazine 4-aminobenzoic acid derivatives have been prepared through various intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” include a molecular weight of 266.27 and a molecular formula of C13H15FN2O3 . Unfortunately, specific details such as boiling point and storage conditions are not available .

Scientific Research Applications

Synthesis and Metabolic Studies

Cancer Treatment

  • Aurora Kinase Inhibitor Development: Compounds structurally similar to 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid have been investigated as potential Aurora kinase inhibitors, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Pharmacological Research

  • GPIIb/IIIa Integrin Antagonists: Derivatives of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid, like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have been developed as potent and orally active fibrinogen receptor antagonists, suggesting potential for antithrombotic treatment (Hayashi et al., 1998).

Radiochemistry and Imaging

  • Development of Fluorine-18-Labeled 5-HT1A Antagonists: Compounds like 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid have been used in synthesizing fluorine-18 labeled derivatives for radiochemistry and imaging applications, particularly in brain imaging studies (Lang et al., 1999).

Enzyme Inhibition

  • Acetyl-CoA Carboxylase Inhibition: Derivatives of this compound have been synthesized and evaluated as non-selective inhibitors of Acetyl-CoA Carboxylase, showing potential for metabolic regulation (Chonan et al., 2011).

Crystallography and Molecular Interaction Studies

  • Crystal Structure Analysis: The compound's derivatives have been studied in crystallography to understand molecular interactions and conformational structures, contributing to the broader understanding of chemical and pharmaceutical compounds (Faizi, Ahmad, & Golenya, 2016).

Safety And Hazards

The specific safety and hazard information for “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” is not available in the retrieved data .

Future Directions

Piperidine derivatives, such as “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing novel synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

3-fluoro-4-(piperidine-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-8-9(12(17)18)4-5-11(10)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJYGDHPPRPOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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